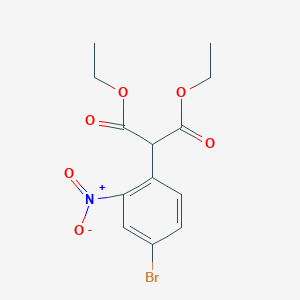
2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine
Overview
Description
2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine, also known as 4-Methylbuphedrone, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It is a synthetic compound that has been used in scientific research for its potential therapeutic effects.
Scientific Research Applications
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
A study identified a new indole derivative as a potent cholinesterase and monoamine oxidase dual inhibitor, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Efflux Pump Inhibitors for Antibacterial Activity
Another study synthesized and evaluated 1-(1H-indol-3-yl)ethanamine derivatives, finding several compounds that significantly enhance the antibacterial activity of ciprofloxacin against Staphylococcus aureus by inhibiting the NorA efflux pump, highlighting a potential pathway to combat antibiotic resistance (Héquet et al., 2014).
Synthesis and Antimicrobial Activity of Novel Derivatives
The synthesis of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives was reported, with these compounds showing promising in vitro antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Kumbhare et al., 2013).
Catalytic Activity of Novel Trinuclear Rare-Earth Metal Amido Complexes
Research on the synthesis of novel trinuclear rare-earth metal amido complexes incorporating indolyl groups revealed their high catalytic activity for the hydrophosphonylation of aldehydes and ketones, offering a new approach to α-hydroxy phosphonates synthesis (Yang et al., 2014).
Modulation of Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel
A series of N-substituted tryptamines, including 2-(1H-indol-3-yl)-N-(4-phenoxybenzyl)ethanamine derivatives, were prepared and identified for their role in modulating the TRPM8 channel, which is under investigation for the treatment of pain and other diseases (Bertamino et al., 2016).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-6-8-15(9-7-14)12-19-11-10-16-13-20-18-5-3-2-4-17(16)18/h2-9,13,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUUUUSYPJGWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365782 | |
| Record name | 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine | |
CAS RN |
202199-04-0 | |
| Record name | 2-(1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)







